molecular formula C11H10N2 B3351194 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline CAS No. 34086-61-8

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline

Cat. No. B3351194
CAS RN: 34086-61-8
M. Wt: 170.21 g/mol
InChI Key: MVYNJRWXFSDRQI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is a chemical compound that has been studied for its potential antileishmanial properties . It is a uniquely functionalized derivative synthesized using a post-Ugi modification strategy .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline involves a series of steps. The process begins with a post-Ugi modification strategy, which allows for the creation of uniquely functionalized derivatives . This method has been used to synthesize a variety of compounds, including those with potential antileishmanial efficacy .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline is complex, with a unique functionalization that allows for a variety of applications. The structure includes a pyrrolo and a quinoline fragment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline are intricate. The process involves a post-Ugi modification strategy, which allows for the creation of uniquely functionalized derivatives . This strategy has been used to create a variety of compounds, including those with potential antileishmanial efficacy .

Future Directions

The future research directions for 2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline could involve further exploration of its potential antileishmanial properties. More in-depth studies could be conducted to understand its mechanism of action and to ascertain its stability in various conditions .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-9-8(3-1)7-11-10(13-9)5-6-12-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNJRWXFSDRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=CC=CC=C3N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298905
Record name 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline

CAS RN

34086-61-8
Record name NSC126870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Reactant of Route 2
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Reactant of Route 3
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Reactant of Route 4
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Reactant of Route 5
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline
Reactant of Route 6
2,3-Dihydro-1h-pyrrolo[3,2-b]quinoline

Citations

For This Compound
3
Citations
S Comesse, A Daïch - Journal of Chemistry, 2016 - hindawi.com
The straightforward synthesis of pyrrolo[3,4-b]quinolone and pyrrolo[3,2-b]quinolone backbones, which can be found in molecules exhibiting anticancer activities, is presented. The key …
Number of citations: 2 www.hindawi.com
LH Zalkow, JB Nabors, K French… - Journal of the Chemical …, 1971 - pubs.rsc.org
An efficient regioselective synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline (3), a key intermediate in the synthesis of camptothecin, has been developed. The synthesis, which has …
Number of citations: 18 pubs.rsc.org
S Madapa, Z Tusi, S Batra - Current Organic Chemistry, 2008 - ingentaconnect.com
Quinoline is a heterocyclic scaffold of paramount importance to human race. The utility of quinoline derivatives in the areas of medicine, food, catalyst, dye, materials, refineries and …
Number of citations: 271 www.ingentaconnect.com

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